1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
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Overview
Description
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound featuring a triazole ring fused to a pyrrolidine ring and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps, starting with the construction of the triazole ring. One common method is the Huisgen cycloaddition
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form various oxidized derivatives.
Reduction: The triazole ring can be reduced under certain conditions.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Material Science: Its unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can be used as a reagent or intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone exerts its effects depends on its molecular targets and pathways. For example, if used in medicinal chemistry, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(phenyl)ethanone: Similar structure but with a phenyl group instead of thiophene.
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone: Similar structure but with a pyridine ring instead of thiophene.
Uniqueness: The presence of the thiophene ring in 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone provides unique electronic and steric properties compared to similar compounds, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-thiophen-3-yl-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c17-12(7-10-2-6-18-9-10)15-5-1-11(8-15)16-13-3-4-14-16/h2-4,6,9,11H,1,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXVQVCMZHJSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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